
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione, also known as curcumin, is a natural compound found in the turmeric plant. It has been used for centuries as a traditional medicine in Ayurvedic and Chinese medicine. Curcumin has been studied extensively for its potential therapeutic properties and has shown promising results in numerous scientific studies.
作用機序
The mechanism of action of 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione is not fully understood, but it has been shown to modulate a variety of molecular targets. It has been shown to inhibit the activity of several enzymes involved in inflammation and to reduce the production of pro-inflammatory cytokines. Curcumin has also been shown to induce apoptosis in cancer cells and to inhibit the growth and metastasis of tumors.
Biochemical and Physiological Effects:
Curcumin has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, to modulate the immune system, and to improve cardiovascular health. Curcumin has also been shown to improve cognitive function and to reduce the risk of developing neurodegenerative diseases.
実験室実験の利点と制限
Curcumin has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also safe and non-toxic. However, 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione has some limitations in lab experiments. It is poorly soluble in water, which can make it difficult to administer in some experiments. It is also subject to rapid metabolism and elimination, which can limit its effectiveness in some experiments.
将来の方向性
There are many potential future directions for research on 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione. One area of research is the development of new formulations of 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione that are more soluble and bioavailable. Another area of research is the identification of new molecular targets for 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione in humans. Finally, there is a need for more research on the potential use of 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione in combination with other therapies for the treatment of various diseases.
合成法
Curcumin can be extracted from the turmeric plant or can be synthesized in the laboratory. The most common method for synthesizing 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione involves the condensation of acetylacetone with two equivalents of phenylhydrazine in the presence of a base.
科学的研究の応用
Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
製品名 |
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione |
|---|---|
分子式 |
C21H16N2O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione |
InChI |
InChI=1S/C21H16N2O2/c24-20(16-10-4-1-5-11-16)19(21(25)17-12-6-2-7-13-17)23-22-18-14-8-3-9-15-18/h1-15,22H |
InChIキー |
VDXHWPFTLGPVEY-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)
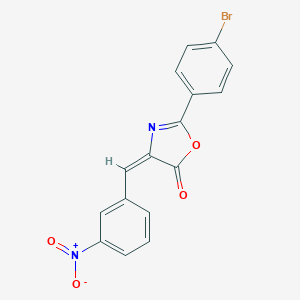
![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
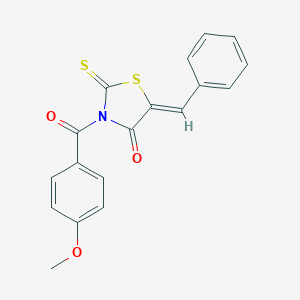
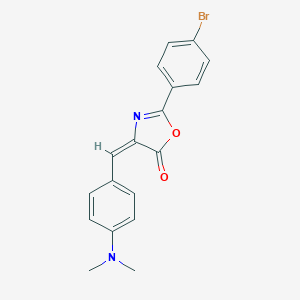
![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
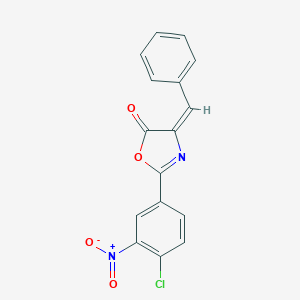
![(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one](/img/structure/B273942.png)
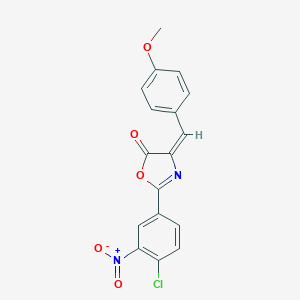
![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
![4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)
![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)